REACTION_CXSMILES
|
[C:1]([C:3]1[C:11]2[C:6](=[CH:7][N:8]=[C:9]([CH3:12])[CH:10]=2)[N:5]([CH2:13][C:14]([O:16]C(C)(C)C)=[O:15])[N:4]=1)#[N:2].C(O)(C(F)(F)F)=[O:22]>>[C:1]([C:3]1[C:11]2[C:6](=[CH:7][N:8]=[C:9]([CH3:12])[CH:10]=2)[N:5]([CH2:13][C:14]([OH:16])=[O:15])[N:4]=1)(=[O:22])[NH2:2]
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Name
|
|
Quantity
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250 mg
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Type
|
reactant
|
Smiles
|
C(#N)C1=NN(C2=CN=C(C=C21)C)CC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiation at 140° C. for 90 min
|
Duration
|
90 min
|
Type
|
CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
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Type
|
CONCENTRATION
|
Details
|
concentrated again in vacuo
|
Type
|
CUSTOM
|
Details
|
0.24 min.
|
Duration
|
0.24 min
|
Name
|
|
Type
|
|
Smiles
|
C(N)(=O)C1=NN(C2=CN=C(C=C21)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |